ethyl 2-(3H-isoindol-1-ylamino)acetate;hydrochloride
Overview
Description
Ethyl 2-(3H-isoindol-1-ylamino)acetate;hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoindole moiety, which is a fused ring system containing both benzene and pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3H-isoindol-1-ylamino)acetate;hydrochloride typically involves the reaction of isoindole derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3H-isoindol-1-ylamino)acetate;hydrochloride undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the isoindole moiety.
Reduction: Reduced forms of the isoindole compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3H-isoindol-1-ylamino)acetate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(3H-isoindol-1-ylamino)acetate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antiviral properties.
Uniqueness
Ethyl 2-(3H-isoindol-1-ylamino)acetate;hydrochloride is unique due to its specific isoindole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3H-isoindol-1-ylamino)acetate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-11(15)8-14-12-10-6-4-3-5-9(10)7-13-12;/h3-6H,2,7-8H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPNASBZNRSRSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NCC2=CC=CC=C21.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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